molecular formula C20H19NO3 B12877997 2-(5-Phenyloxazol-2-yl)butyl benzoate

2-(5-Phenyloxazol-2-yl)butyl benzoate

Cat. No.: B12877997
M. Wt: 321.4 g/mol
InChI Key: PMXWKRZEUSDSHL-UHFFFAOYSA-N
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Description

2-(5-Phenyloxazol-2-yl)butyl benzoate is an organic compound with the molecular formula C20H19NO3 and a molecular weight of 321.36 g/mol It belongs to the class of aromatic compounds and is characterized by the presence of a phenyloxazole moiety linked to a butyl benzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Phenyloxazol-2-yl)butyl benzoate typically involves the reaction of 5-phenyloxazole with butyl benzoate under specific conditions. One common method involves the use of a base such as potassium carbonate to facilitate the reaction . The reaction is carried out in an organic solvent, such as dimethylformamide (DMF), at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) .

Chemical Reactions Analysis

Types of Reactions

2-(5-Phenyloxazol-2-yl)butyl benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Scientific Research Applications

2-(5-Phenyloxazol-2-yl)butyl benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Phenyloxazol-2-yl)butyl benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial metabolism, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Phenyloxazol-2-yl)butyl benzoate is unique due to its specific structural features, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C20H19NO3

Molecular Weight

321.4 g/mol

IUPAC Name

2-(5-phenyl-1,3-oxazol-2-yl)butyl benzoate

InChI

InChI=1S/C20H19NO3/c1-2-15(14-23-20(22)17-11-7-4-8-12-17)19-21-13-18(24-19)16-9-5-3-6-10-16/h3-13,15H,2,14H2,1H3

InChI Key

PMXWKRZEUSDSHL-UHFFFAOYSA-N

Canonical SMILES

CCC(COC(=O)C1=CC=CC=C1)C2=NC=C(O2)C3=CC=CC=C3

Origin of Product

United States

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